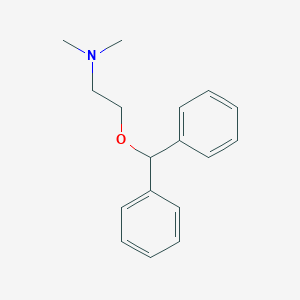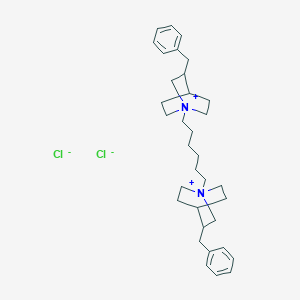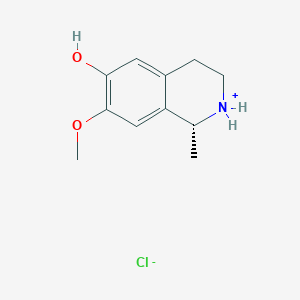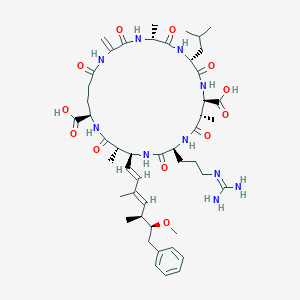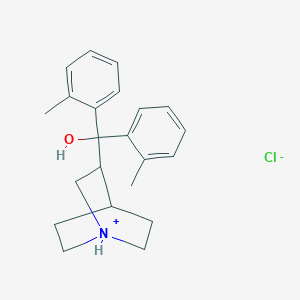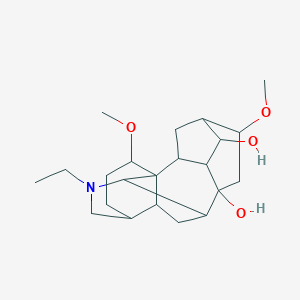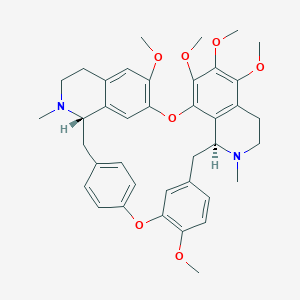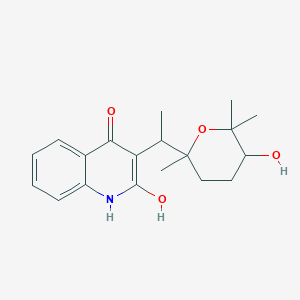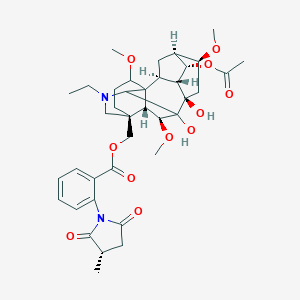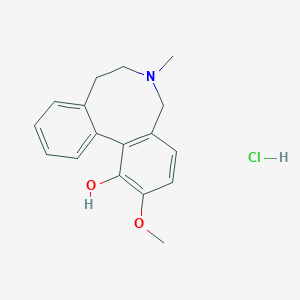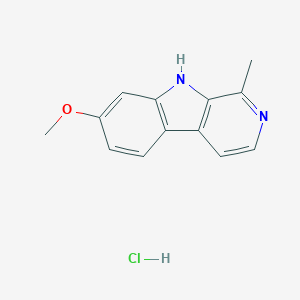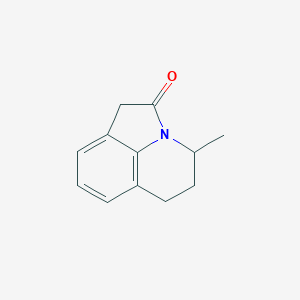
Lidin-M
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lidin-M is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the lidin family of compounds, which are known for their unique chemical structure and biological properties. Lidin-M has been synthesized using a variety of methods, and its mechanism of action has been extensively studied. In
Wissenschaftliche Forschungsanwendungen
Nanostructured Lipid Carrier Gel for Dermal Application
A study by Zsikó et al. (2019) explored the application of Lidocaine, a key component in Lidin-M, in nanostructured lipid carrier gels for dermal applications. They investigated the stability of lidocaine-loaded nanostructured lipid carrier dispersions and formulated a gel, testing its skin penetration using various methods. This research is significant in understanding the transdermal delivery of Lidocaine, revealing that nanostructured lipid carrier dispersions should be gelified promptly for stability and that the in vitro/in vivo correlation is vital for accurate drug release/permeation prediction in vivo (Zsikó et al., 2019).
Dermal Drug Delivery by Liposome Encapsulation
Foldvari, Gesztes, and Mezei (1990) conducted clinical and electron microscopic studies to understand the fate of liposomes and encapsulated drugs, like Lidocaine, after topical application. They found that liposome-encapsulated lidocaine produced a greater local anesthetic effect than cream form and demonstrated a higher concentration in the skin layers of guinea pigs. Their findings suggest that intact liposomes penetrate the skin and act as a slow-release depot system, providing a potential model for liposome-skin interaction in medical applications (Foldvari et al., 1990).
Onset and Duration of Hypoalgesia of Lidocaine Spray
Schønemann et al. (1992) investigated the optimal time interval for performing painful procedures in the oral cavity and upper airways by applying lidocaine spray. They found that maximal hypoalgesia was reached after 4 to 5 minutes and lasted until 14 minutes, providing valuable information for clinical applications of Lidocaine in procedures requiring topical anesthesia (Schønemann et al., 1992).
Lidocaine Induces Reversible Decrease in Alveolar Epithelial Fluid Clearance
Laffon et al. (2002) assessed the effect of Lidocaine on alveolar fluid clearance, a crucial factor in the resolution of alveolar edema. They found that Lidocaine, whether applied alveolarly or intravenously, decreased alveolar fluid clearance by 50%. This reversible effect by β2-adrenergic therapy has significant clinical implications, especially in patients with cardiac disease or during perioperative periods (Laffon et al., 2002).
Eigenschaften
CAS-Nummer |
33117-68-9 |
|---|---|
Produktname |
Lidin-M |
Molekularformel |
C12H13NO |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
11-methyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
InChI |
InChI=1S/C12H13NO/c1-8-5-6-9-3-2-4-10-7-11(14)13(8)12(9)10/h2-4,8H,5-7H2,1H3 |
InChI-Schlüssel |
NMHATAMEOXJEDB-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C3N1C(=O)CC3=CC=C2 |
Kanonische SMILES |
CC1CCC2=C3N1C(=O)CC3=CC=C2 |
Synonyme |
methyl-1, 2, 3, 4, 5, 6-hexahydropyrrolo [3,2,1-i,j] quinolone-2. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol](/img/structure/B26.png)
